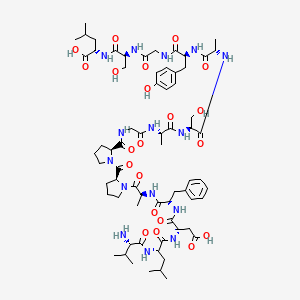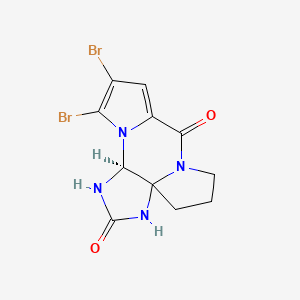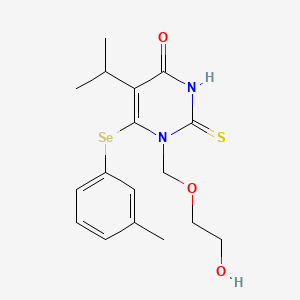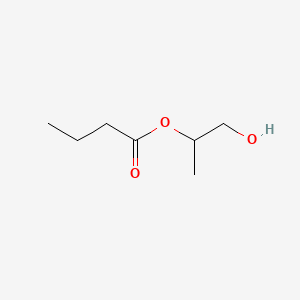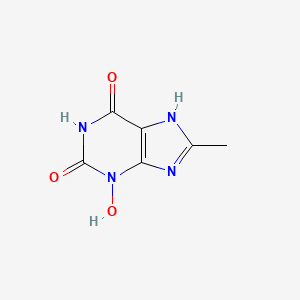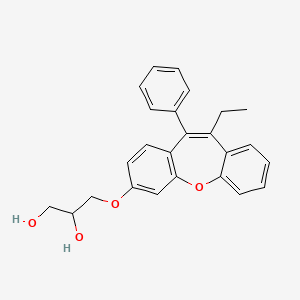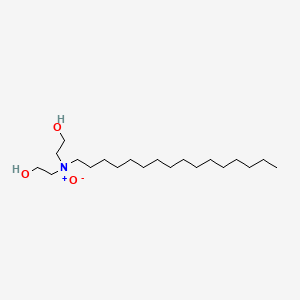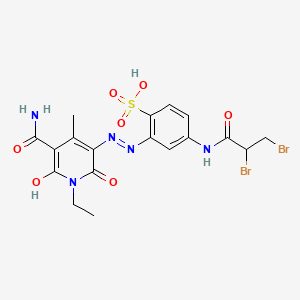
2-((5-Carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid is a complex organic compound that features multiple functional groups, including azo, carbamoyl, hydroxy, and sulfonic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid likely involves multiple steps, including:
- Formation of the pyridyl ring with the appropriate substituents.
- Introduction of the azo group through a diazotization reaction followed by coupling with an appropriate aromatic amine.
- Addition of the dibromo-oxopropyl group through a substitution reaction.
- Introduction of the sulfonic acid group via sulfonation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy or azo groups.
Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce aromatic amines.
科学的研究の応用
Chemistry
Dye Synthesis: Compounds with azo groups are often used in the synthesis of dyes due to their vivid colors.
Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Staining: Azo compounds are sometimes used in biological staining techniques to highlight specific cell structures.
Medicine
Pharmaceuticals: The compound could be investigated for potential pharmaceutical applications, such as antimicrobial or anticancer agents.
Industry
Material Science: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action for this compound would depend on its specific application. For example, in biological systems, it might interact with specific enzymes or receptors, altering their activity. In chemical reactions, it could act as a catalyst, lowering the activation energy and increasing the reaction rate.
類似化合物との比較
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dye synthesis.
Sulfonic Acid Derivatives: Compounds with sulfonic acid groups used in detergents and other industrial applications.
特性
CAS番号 |
62546-04-7 |
|---|---|
分子式 |
C18H19Br2N5O7S |
分子量 |
609.2 g/mol |
IUPAC名 |
2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-(2,3-dibromopropanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C18H19Br2N5O7S/c1-3-25-17(28)13(15(21)26)8(2)14(18(25)29)24-23-11-6-9(22-16(27)10(20)7-19)4-5-12(11)33(30,31)32/h4-6,10,28H,3,7H2,1-2H3,(H2,21,26)(H,22,27)(H,30,31,32) |
InChIキー |
WXUAKVXOEXJRQN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC(=O)C(CBr)Br)S(=O)(=O)O)C)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


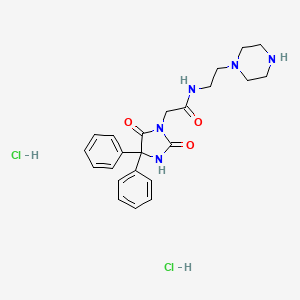



![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
